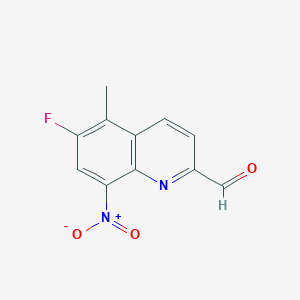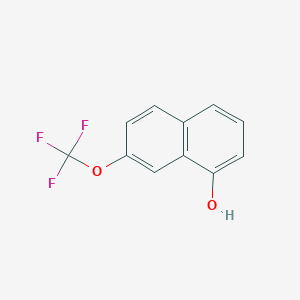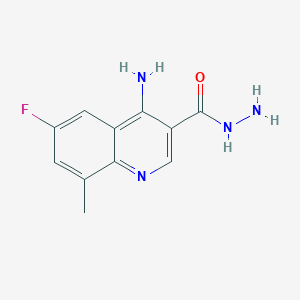
4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide is a fluorinated quinoline derivative with the molecular formula C11H11FN4O This compound is notable for its unique structural features, which include an amino group, a fluoro substituent, and a carbohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide typically involves multi-step processes. One common method includes the cyclization of appropriate precursors followed by functional group modifications. For instance, starting from 4-fluoroaniline, a series of reactions involving cyclization, methylation, and subsequent introduction of the carbohydrazide group can be employed .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the carbohydrazide moiety.
Reduction: Reduction reactions can target the fluoro substituent or other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with modified functional groups, while substitution reactions can introduce new substituents at the fluoro position .
Aplicaciones Científicas De Investigación
4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential antibacterial and antiviral properties are of interest in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes such as DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. The fluoro substituent enhances its ability to penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
6-Fluoro-2-methylquinoline: Similar in structure but lacks the carbohydrazide group.
4-Amino-8-methylquinoline: Similar but without the fluoro substituent.
4-Amino-6,8-difluoroquinoline: Contains an additional fluoro group.
Uniqueness: 4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide is unique due to the presence of both the fluoro and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other quinoline derivatives, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H11FN4O |
|---|---|
Peso molecular |
234.23 g/mol |
Nombre IUPAC |
4-amino-6-fluoro-8-methylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H11FN4O/c1-5-2-6(12)3-7-9(13)8(11(17)16-14)4-15-10(5)7/h2-4H,14H2,1H3,(H2,13,15)(H,16,17) |
Clave InChI |
WEWILNSNWDFAJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)NN)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol](/img/structure/B11878474.png)
![Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate](/img/structure/B11878482.png)

![n-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B11878503.png)
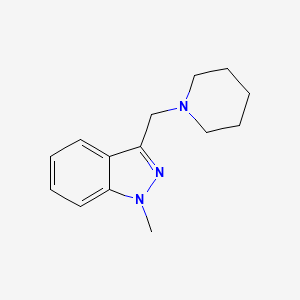
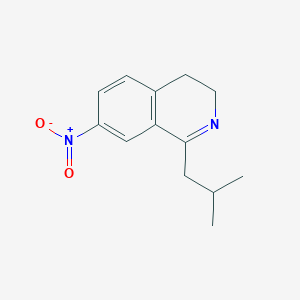

![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)
